(-)-Prostaglandin E1

Description

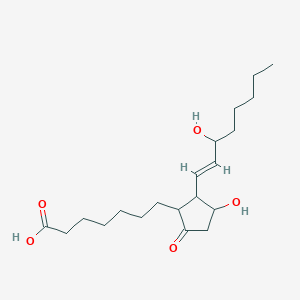

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-[3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVPRGQOIOIIMI-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745-65-3 | |

| Record name | alprostadil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (-)-Prostaglandin E1 in Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Prostaglandin E1 (PGE1), a member of the eicosanoid family of signaling molecules, is a potent modulator of smooth muscle tone, exhibiting both contractile and relaxant effects depending on the specific tissue and receptor expression profile. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the diverse actions of PGE1 on smooth muscle. It delves into the specific E-prostanoid (EP) receptors that PGE1 interacts with, the distinct intracellular signaling cascades these interactions trigger, and the subsequent physiological responses. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound (PGE1) is a naturally occurring prostaglandin (B15479496) derived from the metabolism of dihomo-γ-linolenic acid (DGLA). It plays a crucial role in a variety of physiological processes, including the regulation of vascular tone, gastrointestinal motility, uterine contractility, and airway resistance.[1][2] The dual nature of its effects, capable of inducing both potent vasodilation and smooth muscle contraction, makes it a subject of significant interest in pharmacology and drug development.[1] The physiological outcome of PGE1 stimulation is dictated by the specific subtype of E-prostanoid (EP) receptors present on the smooth muscle cells.[1]

E-Prostanoid Receptors: The Gateway for PGE1 Action

PGE1 exerts its effects by binding to a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[1][3] These receptors exhibit distinct tissue distribution and couple to different intracellular signaling pathways, thereby mediating the tissue-specific and often opposing actions of PGE1.

-

EP1 Receptor: Primarily coupled to the Gq/11 protein, activation of the EP1 receptor stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentration ([Ca2+]i), a key event in the initiation of smooth muscle contraction.[1][3]

-

EP2 Receptor: The EP2 receptor is coupled to the Gs protein. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates several downstream targets to promote smooth muscle relaxation.[1]

-

EP3 Receptor: The EP3 receptor is unique in that it has multiple splice variants that can couple to different G proteins, including Gi, Gs, and Gq. Coupling to Gi inhibits adenylyl cyclase, leading to a decrease in cAMP levels, which can promote contraction or attenuate relaxation.

-

EP4 Receptor: Similar to the EP2 receptor, the EP4 receptor is coupled to the Gs protein and its activation leads to an increase in cAMP and subsequent smooth muscle relaxation.[2][4]

The differential expression of these receptor subtypes in various smooth muscle tissues is the primary determinant of the physiological response to PGE1.

Signaling Pathways of PGE1 in Smooth Muscle

The binding of PGE1 to its cognate EP receptors initiates distinct signaling cascades that ultimately determine whether the smooth muscle will contract or relax.

Contractile Signaling Pathway (Primarily via EP1)

The contractile effects of PGE1 are predominantly mediated by the EP1 receptor. The signaling pathway is as follows:

-

Receptor Activation: PGE1 binds to the EP1 receptor, inducing a conformational change.

-

Gq Protein Activation: The activated EP1 receptor interacts with and activates the heterotrimeric Gq protein.

-

Phospholipase C (PLC) Activation: The α-subunit of Gq activates PLC.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG.

-

Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

-

Myosin Light Chain Kinase (MLCK) Activation: The increased intracellular Ca2+ binds to calmodulin, and the Ca2+-calmodulin complex activates MLCK.

-

Myosin Phosphorylation and Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin, leading to cross-bridge cycling and smooth muscle contraction.

Relaxant Signaling Pathway (Primarily via EP2 and EP4)

The relaxant effects of PGE1 are primarily mediated through the EP2 and EP4 receptors.[1][2] The signaling cascade is as follows:

-

Receptor Activation: PGE1 binds to EP2 or EP4 receptors.

-

Gs Protein Activation: The activated receptor interacts with and activates the Gs protein.

-

Adenylyl Cyclase Activation: The α-subunit of Gs activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP activates PKA.

-

Downstream Phosphorylation and Relaxation: PKA phosphorylates several target proteins that promote relaxation, including:

-

Inhibition of Myosin Light Chain Kinase (MLCK): PKA can phosphorylate and inhibit MLCK, reducing its ability to phosphorylate myosin and cause contraction.

-

Activation of Myosin Light Chain Phosphatase (MLCP): PKA can lead to the activation of MLCP, which dephosphorylates the myosin light chain, promoting relaxation.[5][6][7]

-

Sequestration of Intracellular Calcium: PKA can phosphorylate phospholamban on the sarcoplasmic reticulum, enhancing Ca2+ uptake and reducing cytosolic Ca2+ levels.

-

Potassium Channel Activation: PKA can phosphorylate and open potassium channels, leading to hyperpolarization of the cell membrane, which makes contraction less likely.

-

Quantitative Data

The following table summarizes key quantitative parameters for the interaction of PGE1 and related compounds with EP receptors and their effects on smooth muscle.

| Parameter | Ligand | Receptor Subtype | Tissue/Cell Type | Value | Reference(s) |

| Binding Affinity (Ki) | PGE1 | EP1 (human) | HEK-293 cells | 165 ± 29 nM | [8] |

| PGE2 | EP1 (human) | HEK-293 cells | 14.9 ± 2.2 nM | [8] | |

| PGE1 | EP4 (human) | HEK-293 cells | 1.45 ± 0.24 nM | [4] | |

| PGE2 | EP4 (human) | HEK-293 cells | 0.75 ± 0.03 nM | [4] | |

| Dissociation Constant (Kd) | [3H]-PGE2 | EP1 (human) | HEK-293 cells | 16.0 ± 0.69 nM | [8] |

| [3H]-PGE2 | EP4 (human) | HEK-293 cells | 0.72 ± 0.12 nM | [4] | |

| EC50 (Relaxation) | Isoproterenol | β2-AR | Mouse Trachea | 23.4 ± 4.8 nM | [1] |

| ONO-AE1-329 (EP4 agonist) | EP4 | Human Precision-Cut Lung Slices (MCh-contracted) | 4.9 x 10⁻⁷ M | [9] | |

| ONO-AE1-259 (EP2 agonist) | EP2 | Human Precision-Cut Lung Slices (MCh-contracted) | 2.2 x 10⁻⁶ M | [9] | |

| IC50 (Inhibition of GM-CSF release) | PGE2 | EP2 | Human Airway Smooth Muscle Cells | pIC50 = 8.61 | |

| ONO-AE1-259 (EP2 agonist) | EP2 | Human Airway Smooth Muscle Cells | pIC50 = 8.79 |

Experimental Protocols

Isolated Tissue Bath for Smooth Muscle Tension Measurement

This protocol describes the methodology for measuring the isometric contraction and relaxation of isolated smooth muscle strips in response to PGE1.

Materials:

-

PGE1 stock solution (e.g., 1 mM in ethanol)

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11

-

Gas mixture (95% O2 / 5% CO2)

-

Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips, uterine segments)

-

Organ bath system with force transducers and data acquisition software

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved ethical protocols.

-

Carefully dissect the desired smooth muscle tissue and place it in cold PSS.

-

Prepare tissue strips or rings of appropriate dimensions.

-

Mount the tissue in the organ bath chambers, connecting one end to a fixed point and the other to a force transducer.

-

-

Equilibration and Viability Check:

-

Allow the tissue to equilibrate in the organ bath for 60-90 minutes at 37°C, with PSS changes every 15-20 minutes, while bubbling with the gas mixture.

-

Apply a passive tension to the tissue (e.g., 1-2 g for aortic rings).

-

Induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to confirm tissue viability.

-

Wash the tissue thoroughly with PSS to return to baseline tension.

-

-

PGE1 Administration:

-

Once a stable baseline is achieved, add PGE1 to the organ bath in a cumulative, dose-dependent manner (e.g., from 1 nM to 10 µM).

-

Allow the tissue to respond to each concentration until a plateau is reached before adding the next concentration.

-

Record the changes in isometric tension continuously.

-

-

Data Analysis:

-

Measure the change in tension from baseline at each PGE1 concentration.

-

Construct a dose-response curve by plotting the response against the logarithm of the PGE1 concentration.

-

Calculate the EC50 (concentration for 50% of maximal effect) or IC50 (concentration for 50% inhibition) from the curve.

-

Radioligand Binding Assay for EP Receptors

This protocol outlines a general procedure for determining the binding affinity (Kd) and receptor density (Bmax) of PGE1 for its receptors.[10][11][12]

Materials:

-

Membrane preparation from smooth muscle tissue or cells expressing EP receptors

-

Radiolabeled PGE1 (e.g., [3H]-PGE1)

-

Unlabeled PGE1

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in a cold lysis buffer.

-

Centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a series of tubes, add a fixed amount of membrane protein.

-

Add increasing concentrations of [3H]-PGE1.

-

For determination of non-specific binding, add a high concentration of unlabeled PGE1 to a parallel set of tubes.

-

Incubate at a specific temperature (e.g., 30°C) for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters under vacuum.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding versus the concentration of [3H]-PGE1.

-

Analyze the data using non-linear regression to determine the Kd and Bmax.

-

cAMP Immunoassay

This protocol describes the measurement of intracellular cAMP levels in smooth muscle cells treated with PGE1 using a competitive immunoassay.[2][13][14][15]

Materials:

-

Cultured smooth muscle cells

-

PGE1

-

Cell lysis buffer

-

cAMP immunoassay kit (containing cAMP antibody, HRP-labeled cAMP, and substrate)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture smooth muscle cells in appropriate multi-well plates.

-

Treat the cells with various concentrations of PGE1 for a specified time. Include a vehicle control.

-

-

Cell Lysis:

-

Remove the culture medium and lyse the cells with the provided lysis buffer to release intracellular cAMP.

-

-

Immunoassay:

-

Add the cell lysates and cAMP standards to the wells of an antibody-coated microplate.

-

Add HRP-labeled cAMP to each well to compete with the cAMP from the sample for antibody binding.

-

Incubate to allow for competitive binding.

-

Wash the wells to remove unbound reagents.

-

Add the substrate and incubate to develop a colorimetric signal.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the known cAMP concentrations of the standards.

-

Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.

-

Cross-talk with Other Signaling Pathways

The signaling pathways initiated by PGE1 do not operate in isolation and can interact with other signaling cascades within the smooth muscle cell. A notable example is the cross-talk with the β2-adrenergic receptor (β2AR) pathway in airway smooth muscle.[1] Activation of the EP1 receptor has been shown to reduce the bronchodilatory effect of β2AR agonists.[1] This occurs through the formation of EP1:β2AR heterodimers, which leads to uncoupling of the β2AR from its Gs protein, thereby attenuating cAMP production and relaxation.[1] This mechanism may contribute to β-agonist resistance in conditions like asthma.

Tissue-Specific Expression and Function of EP Receptors

The relative expression levels of the different EP receptor subtypes are a key determinant of the physiological response to PGE1 in a given smooth muscle tissue.

-

Vascular Smooth Muscle: Generally, EP2 and EP4 receptors predominate, leading to vasodilation.[16][17][18][19][20] This is the basis for the clinical use of PGE1 (alprostadil) in conditions requiring increased blood flow.

-

Airway Smooth Muscle: Both EP2 and EP4 receptors are expressed and mediate relaxation.[9][21] However, the EP1 receptor is also present and its activation can counteract the relaxant effects of β2-adrenergic agonists.[1]

-

Uterine Smooth Muscle: The expression of EP receptors in the myometrium changes during the reproductive cycle and pregnancy. PGE1 can cause both contraction and relaxation of uterine smooth muscle, depending on the hormonal status and the relative expression of contractile (EP1, some EP3 isoforms) and relaxant (EP2, EP4) receptors.[22]

-

Gastrointestinal Smooth Muscle: EP3 receptors are highly expressed in the circular and longitudinal smooth muscle of the intestine, where they can mediate contraction.[23] EP4 receptors are also present and can contribute to the regulation of motility.

Conclusion

The mechanism of action of this compound in smooth muscle is a complex interplay of receptor subtype expression, G-protein coupling, and downstream second messenger signaling. A thorough understanding of these pathways is essential for the development of targeted therapeutics that can selectively modulate smooth muscle tone in various disease states. This guide provides a foundational framework for researchers and drug development professionals, summarizing the current knowledge of PGE1's multifaceted role in smooth muscle physiology and pharmacology. Further research into the specific regulatory mechanisms of MLCK and MLCP by PGE1-activated pathways and the intricate cross-talk with other signaling networks will continue to refine our understanding and open new avenues for therapeutic intervention.

References

- 1. Airway smooth muscle prostaglandin-EP1 receptors directly modulate β2–adrenergic receptors within a unique heterodimeric complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Smooth Muscle Myosin Light Chain Phosphatase by Multisite Phosphorylation of the Myosin Targeting Subunit, MYPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulation of Myosin Light-Chain Phosphatase Activity to Generate Airway Smooth Muscle Hypercontractility [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Prorelaxant E-type Prostanoid Receptors Functionally Partition to Different Procontractile Receptors in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 13. A simple procedure for assaying cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resources.rndsystems.com [resources.rndsystems.com]

- 15. cAMP Assay Kit (Competitive ELISA, Fluorometric) (ab138880) | Abcam [abcam.com]

- 16. Cell cycle-dependent inhibition of human vascular smooth muscle cell proliferation by prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Desensitization of beta-adrenoceptor- and prostaglandin E1 receptor-mediated human vascular smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of prostaglandin E1 on DNA synthesis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cell cycle related inhibition of mouse vascular smooth muscle cell proliferation by prostaglandin E1: relationship between prostaglandin E1 and intracellular cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Prostaglandin E1 inhibits DNA synthesis in arterial smooth muscle cells stimulated with platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cooperativity of E-prostanoid receptor subtypes in regulating signaling and growth inhibition in human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antagonism by PGF2alpha of the vasodilation induced by PGE1, PGE2 and PGA1 in the canine uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

biological functions of endogenous Prostaglandin E1

An In-depth Technical Guide to the Biological Functions of Endogenous Prostaglandin (B15479496) E1

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E1 (PGE1), an endogenously synthesized eicosanoid derived from dihomo-γ-linolenic acid (DGLA), is a potent lipid mediator with a vast array of physiological and pathological functions.[1][2][3] It exerts its effects through a family of G-protein coupled receptors, leading to diverse and sometimes opposing biological outcomes depending on the receptor subtype and tissue context.[4] This document provides a comprehensive technical overview of the core biological functions of endogenous PGE1, including its receptor interactions, signaling pathways, physiological roles, and implications in disease. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for the scientific community engaged in prostaglandin research and therapeutic development.

Receptor Binding and Signaling Pathways

PGE1 mediates its effects by binding to the four E-prostanoid (EP) receptor subtypes: EP1, EP2, EP3, and EP4.[4] The binding affinity of PGE1 varies across these subtypes, which dictates the subsequent activation of distinct intracellular signaling cascades.[5]

Receptor Binding Affinity

The interaction between PGE1 and its receptors is characterized by specific binding affinities, which are crucial determinants of its biological potency. Quantitative data from competitive binding assays provide insight into these interactions.

| Receptor Subtype | Ligand | Species | Binding Affinity (K_i) | Citation |

| EP1 | PGE1 | Mouse | 36 nM | [5] |

| EP2 | PGE1 | Mouse | 10 nM | [5] |

| EP3 | PGE1 | Mouse | 1.1 nM | [5] |

| EP4 | PGE1 | Mouse | 2.1 nM | [5] |

| IP (Prostacyclin Receptor) | PGE1 | Mouse | 33 nM | [5] |

K_i (Inhibition Constant) is a measure of the concentration of a ligand that is required to inhibit the binding of another ligand by 50%. A lower K_i value indicates a higher binding affinity.

Intracellular Signaling Cascades

The activation of each EP receptor subtype by PGE1 initiates a specific G-protein-mediated signaling pathway.

-

EP1 Receptor Signaling : The EP1 receptor is primarily coupled to the Gαq protein.[4] Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca²⁺) from intracellular stores, leading to a rise in cytosolic Ca²⁺ concentration.[4][6] This pathway is often associated with smooth muscle contraction.

-

EP2 and EP4 Receptor Signaling : Both EP2 and EP4 receptors are coupled to the Gαs protein.[4] Ligand binding stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4][7] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, typically leading to smooth muscle relaxation and vasodilation.[8]

-

EP3 Receptor Signaling : The EP3 receptor is unique in its ability to couple to the Gαi protein.[4] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[4][9] This can counteract the effects of Gαs-coupled receptors and is involved in functions such as inhibiting gastric acid secretion and attenuating cardiac hypertrophy.[9]

Core Physiological Functions

Endogenous PGE1 is involved in the regulation of a wide range of physiological processes across multiple organ systems.

Cardiovascular System

PGE1 is a powerful, locally-acting vasodilator that relaxes smooth muscle and opens blood vessels.[2][3] This action contributes to the regulation of peripheral blood flow and blood pressure.[10] It is also a potent inhibitor of platelet aggregation, playing a role in preventing unnecessary clot formation.[3] In neonates with certain congenital heart defects, PGE1 is crucial for maintaining the patency of the ductus arteriosus until corrective surgery can be performed.[2][11]

Gastrointestinal System

In the gastrointestinal tract, PGE1 has significant cytoprotective effects. It reduces gastric acid secretion and stimulates the production of protective gastric mucus, thereby preventing the formation of ulcers.[12] It also relaxes the circular muscle of the gut.

Inflammation and Immune Response

While PGE2 is often considered a pro-inflammatory mediator, PGE1 can exhibit anti-inflammatory properties.[4] It has been shown to suppress tumor necrosis factor-induced inflammation.[8] Recent studies indicate that PGE1 can reprogram M2-like (pro-tumor) macrophages towards an M1 (anti-tumor) phenotype, suggesting a role in cancer immunotherapy.[13]

Nervous System

PGE1 can act as a pain mediator.[8] Studies in trigeminal ganglion neurons have shown that PGE1 can induce mechanical allodynia by facilitating the HCN2 channel via the EP2 receptor and subsequent cAMP accumulation.[8]

Other Systems

-

Renal Function : PGE1 is involved in the regulation of renal blood flow and function. Drugs that inhibit prostaglandin synthesis, such as NSAIDs, can impact these processes.

-

Reproductive System : In obstetrics, PGE1 analogues are used for cervical ripening and to induce labor due to their ability to soften the cervix and cause uterine contractions.[2][12] Synthetic forms are also used to treat erectile dysfunction by increasing blood flow to the penis.[2][12]

Role in Pathophysiology

Dysregulation of PGE1 signaling is implicated in several disease states.

-

Cardiac Hypertrophy : PGE1 has been shown to ameliorate angiotensin II-induced cardiac hypertrophy.[9] This protective effect is mediated through the activation of the EP3 receptor and upregulation of Netrin-1, which in turn inhibits the downstream MAPK signaling pathway.[9]

-

Angiogenesis : PGE1 is a potent stimulator of angiogenesis, primarily through the upregulation of Vascular Endothelial Growth Factor (VEGF) expression.[14] This process is controlled by the transcription factor Hypoxia-Inducible Factor 1 (HIF-1), which PGE1 can activate via EP1 and EP3 receptors even under non-hypoxic conditions.[14]

-

Cancer : Elevated levels of PGE1 have been found in patients with certain cancers, such as medullary carcinoma of the thyroid and neuroblastomas. Its role in promoting angiogenesis and modulating the tumor microenvironment (e.g., macrophage polarization) makes it a key area of investigation in oncology.[13][14]

Key Experimental Protocols

The characterization of PGE1 functions relies on a set of established experimental methodologies.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (K_d or K_i) of PGE1 to its receptors.[4]

Methodology:

-

Membrane Preparation : Cells or tissues expressing the EP receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[4] The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in a binding buffer.

-

Binding Reaction : A fixed concentration of radiolabeled prostaglandin (e.g., [³H]PGE1) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled PGE1 (competitor).

-

Separation : The reaction is terminated by rapid filtration through a glass fiber filter, which separates receptor-bound radioligand from the unbound ligand.

-

Quantification : The radioactivity retained on the filter is measured using liquid scintillation counting.

-

Data Analysis : The data are analyzed using non-linear regression to calculate the IC₅₀ of the competitor, from which the K_i can be derived.

Intracellular cAMP Measurement Assay

This assay quantifies the change in intracellular cAMP levels following receptor activation, typically for Gαs- or Gαi-coupled receptors.

Methodology:

-

Cell Culture : Cells expressing the EP receptor of interest (e.g., EP2, EP3, EP4) are cultured to an appropriate density.

-

Pre-treatment : Cells are often pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation : Cells are stimulated with varying concentrations of PGE1 for a defined period.

-

Cell Lysis : The reaction is stopped, and the cells are lysed to release intracellular contents.

-

Quantification : The cAMP concentration in the cell lysate is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[15]

-

Data Analysis : A standard curve is generated, and the cAMP concentrations in the samples are interpolated to determine the dose-response relationship.

Intracellular Calcium (Ca²⁺) Mobilization Assay

This functional assay is used to measure the increase in intracellular calcium following the activation of Gαq-coupled receptors like EP1.[4]

Methodology:

-

Cell Loading : Cells expressing the EP1 receptor are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[4] The "AM" ester group allows the dye to cross the cell membrane, after which it is cleaved by intracellular esterases, trapping the dye inside.

-

Stimulation and Measurement : The loaded cells are placed in a fluorometer or a fluorescence microscope. A baseline fluorescence reading is taken before the addition of PGE1.[4]

-

Agonist Addition : PGE1 is added to the cells, and the change in fluorescence intensity, which corresponds to the change in intracellular Ca²⁺ concentration, is recorded over time.[4]

-

Data Analysis : The peak fluorescence response is quantified and plotted against the agonist concentration to generate a dose-response curve.

Conclusion

Endogenous Prostaglandin E1 is a critical lipid mediator with multifaceted biological functions that are essential for homeostasis and are deeply implicated in human disease. Its diverse effects, ranging from vasodilation and cytoprotection to pain modulation and immune regulation, are dictated by its differential engagement of the four EP receptor subtypes and their respective signaling pathways. A thorough understanding of these mechanisms, supported by robust quantitative data and experimental methodologies, is paramount for the development of novel therapeutic strategies that can selectively target the PGE1 signaling axis for the treatment of cardiovascular disease, inflammation, cancer, and other pathological conditions.

References

- 1. Prostaglandin E1: physiological significance and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin E1 - Wikipedia [en.wikipedia.org]

- 3. Prostaglandin - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 7. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice [mdpi.com]

- 8. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin E1 infusion for small vessel arterial ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandin E1 in infants with congenital heart disease: Indian experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. interscienceinstitute.com [interscienceinstitute.com]

The Discovery and Isolation of Prostaglandin E1: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E1 (PGE1) is a lipid autacoid derived from the enzymatic metabolism of dihomo-γ-linolenic acid, an omega-6 fatty acid.[1] As a member of the extensive prostaglandin family, PGE1 exerts a wide array of physiological effects, making it a molecule of significant interest in biomedical research and therapeutic development. Its discovery and subsequent isolation represent a landmark achievement in biochemistry, paving the way for a deeper understanding of lipid mediators in health and disease. This technical guide provides a comprehensive overview of the seminal discoveries, detailed experimental protocols for isolation and analysis, and the intricate signaling pathways of Prostaglandin E1.

A Historical Perspective: The Discovery of a New Class of Bioactive Lipids

The journey to uncover prostaglandins (B1171923) began in the 1930s with the independent observations of Swedish physiologist Ulf von Euler and British physiologist M.W. Goldblatt. They noted that extracts of human seminal fluid and sheep vesicular glands could lower blood pressure and stimulate smooth muscle contraction.[2] Von Euler named the active principle "prostaglandin," mistakenly believing it originated from the prostate gland.[2] It was later determined that the seminal vesicles are the primary source of prostaglandins in semen.[3]

The true breakthrough in prostaglandin research came in the 1950s and 1960s through the pioneering work of Sune Bergström and his colleague Jan Sjövall at the Karolinska Institute in Stockholm.[2] Facing the challenge of isolating these potent but minute lipid-soluble substances, Bergström employed the then-novel technique of counter-current distribution.[2] This work culminated in 1957 with the isolation of the first crystalline prostaglandins, including Prostaglandin E1.[4] Subsequent research by Bergström, along with Bengt Samuelsson, elucidated the chemical structures and the biosynthetic pathway of prostaglandins from unsaturated fatty acids, earning them the Nobel Prize in Physiology or Medicine in 1982, shared with John Vane.[5]

Isolation and Purification of Prostaglandin E1: From Seminal Fluid to Crystalline Form

The initial isolation of PGE1 was a formidable task due to its low concentration in biological tissues and its chemical instability. The following sections provide a detailed look at both the historical and modern methodologies for its purification and quantification.

Historical Experimental Protocols

The following protocols are reconstructed based on the seminal works of Bergström and Sjövall, outlining the classical approach to isolating PGE1 from sheep seminal vesicles.

2.1.1. Preparation of Seminal Plasma

A crucial first step in the isolation of prostaglandins from semen is the removal of spermatozoa to obtain clear seminal plasma.

| Parameter | Method |

| Sample | Whole human or animal semen |

| Centrifugation | Centrifuge at high speed (e.g., 10,000 x g or higher) to pellet spermatozoa. Some studies indicate that centrifugation up to 40,000 x g may be necessary to achieve sperm-free plasma in a majority of samples.[6] |

| Filtration | For complete removal of spermatozoa, filtration of whole semen through a Millipore filter with a pore size of 0.45 µm is effective.[6] |

2.1.2. Extraction and Initial Purification from Sheep Seminal Vesicles

This protocol is based on the methods described by Bergström and Sjövall for the large-scale extraction of prostaglandins.

| Step | Procedure |

| 1. Initial Extraction | Dried sheep seminal vesicles are suspended in water and then extracted with a large volume of 95% ethanol (B145695) with mechanical stirring. The mixture is left to sediment overnight, and the clear ethanol supernatant is collected.[7] |

| 2. Concentration | The combined ethanol extracts are evaporated under vacuum to significantly reduce the volume.[7] |

| 3. Solvent Partitioning (Ether Extraction) | The concentrated crude extract is first extracted with an equal volume of diethyl ether to remove nonpolar lipids. The aqueous phase is then acidified to pH 3 with hydrochloric acid and extracted multiple times with diethyl ether.[7] |

| 4. Washing and Drying | The combined ether extracts containing the acidic prostaglandins are washed with water until free of chloride ions and then evaporated to dryness in vacuo, yielding a crude prostaglandin paste.[7] |

2.1.3. Counter-Current Distribution and Partition Chromatography

These techniques were instrumental in separating the different prostaglandins from the crude extract.

| Step | Procedure |

| 1. Counter-Current Distribution | A multi-stage counter-current distribution is performed using a solvent system such as ether and a buffer phase to achieve initial separation of prostaglandin fractions.[7] |

| 2. Reversed-Phase Partition Chromatography | Fractions enriched in prostaglandin activity are subjected to reversed-phase partition chromatography. A hydrophobic support material (e.g., silane-treated kieselguhr) is used with a two-phase solvent system, such as 50% (v/v) methanol/water and 50% (v/v) isooctanol/chloroform.[7] |

| 3. Second Partition Chromatography | Further purification is achieved using a second partition chromatography system with an acidic solvent system, for example, ethylene (B1197577) chloride/heptane (50/50) equilibrated with acetic acid/water (60/40).[7] |

2.1.4. Thin-Layer Chromatography (TLC)

TLC was used to monitor the purification process and assess the purity of the fractions.

| Parameter | Description |

| Stationary Phase | Silica (B1680970) gel plates. For separating prostaglandins with different degrees of unsaturation, silica gel plates impregnated with silver nitrate (B79036) can be used.[8] |

| Mobile Phase | A variety of solvent systems can be employed depending on the specific separation required. The polarity of the mobile phase is a critical factor, with more polar solvents increasing the Rf value.[9][10] |

| Visualization | As prostaglandins are not colored, visualization is achieved by spraying the plate with a reagent such as a 15% ethanolic solution of phosphomolybdic acid followed by heating, which reveals the prostaglandins as blue spots.[7] Alternatively, for analytical purposes, plates containing a fluorescent indicator can be viewed under a UV lamp, where UV-absorbing compounds appear as dark spots.[11] |

Modern Analytical and Quantification Methods

Current research and clinical applications rely on more sensitive and specific methods for the quantification of PGE1.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantitative analysis of prostaglandins. Due to their low volatility, derivatization is a necessary step.

| Step | Procedure |

| 1. Sample Preparation | Prostaglandins are extracted from the biological matrix (e.g., plasma, seminal fluid) using solid-phase extraction. |

| 2. Derivatization | The carboxyl group is esterified, often to a methyl ester. The ketone and hydroxyl groups are converted to more volatile and stable derivatives. A common method involves the formation of a methoxime derivative of the ketone group, followed by the conversion of hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12][13][14] |

| 3. GC-MS Analysis | The derivatized sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then detects and quantifies the specific prostaglandin derivatives.[15] |

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC offers another robust method for the separation and quantification of PGE1.

| Step | Procedure |

| 1. Sample Preparation | Similar to GC-MS, prostaglandins are first extracted from the biological sample. |

| 2. Derivatization (Optional but common for UV/Fluorescence detection) | To enhance detection, PGE1 can be derivatized with a fluorescent tag, such as panacyl bromide (p-(9-anthroyloxy)phenacyl bromide).[16] |

| 3. HPLC Separation | The sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution with a mobile phase, such as a mixture of acetonitrile (B52724) and water containing a small amount of acetic acid, is used to separate the prostaglandins.[16] |

| 4. Detection | Detection can be achieved using UV-Vis, fluorescence (for derivatized compounds), or mass spectrometry (LC-MS). |

Quantitative Data

The concentration of PGE1 in seminal fluid can vary significantly.

| Source | PGE1 Concentration | Reference |

| Human Seminal Fluid | Mean of 226 µg/ml (range 24 to 783 µg/ml) | [4] |

| Turkey Seminal Plasma (Trial 1) | 185.2 ± 88.4 pg/mL | [17] |

| Turkey Seminal Plasma (Trial 2) | 187.2 ± 33.7 pg/mL | [17] |

Biological Activity and Signaling Pathways

Prostaglandin E1 exerts its diverse biological effects by binding to a family of G-protein coupled receptors (GPCRs) known as the EP receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling pathways.[1][8]

Prostaglandin E1 Receptor Signaling

The binding of PGE1 to its receptors initiates a cascade of intracellular events that ultimately lead to a physiological response.

-

EP1 Receptor: The EP1 receptor is coupled to the Gq family of G proteins.[9] Activation of EP1 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration and the activation of calcium-dependent signaling pathways, often resulting in smooth muscle contraction.[9]

-

EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to the Gs family of G proteins.[15] Ligand binding to these receptors activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[15][18] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and other cAMP-dependent effectors, typically resulting in smooth muscle relaxation.[1]

-

EP3 Receptor: The EP3 receptor is primarily coupled to the Gi family of G proteins.[18] Activation of the EP3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8] This can counteract the effects of Gs-coupled receptors and often leads to smooth muscle contraction.

Experimental Protocols for Assessing Biological Activity

3.2.1. Smooth Muscle Bioassay (Rabbit Jejunum)

This classical bioassay is used to determine the biological activity of prostaglandins based on their ability to induce smooth muscle contraction or relaxation.

| Step | Procedure |

| 1. Tissue Preparation | A segment of rabbit jejunum is isolated and placed in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[19][20] |

| 2. Mounting | The jejunum strip is mounted in the organ bath, with one end attached to a fixed point and the other connected to a force transducer to record isometric contractions.[19] |

| 3. Equilibration | The tissue is allowed to equilibrate in the organ bath until a stable baseline of spontaneous rhythmic contractions is established.[19] |

| 4. Drug Administration | Known concentrations of PGE1 or unknown samples are added to the organ bath, and the change in contractile force is recorded.[19] |

| 5. Data Analysis | The response to the unknown sample is compared to a standard curve generated with known concentrations of PGE1 to quantify its biological activity. |

Visualizing PGE1 Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams were generated using the DOT language.

Signaling Pathways

Caption: Prostaglandin E1 signaling pathways via EP receptors.

Experimental Workflow: Historical Isolation of PGE1

Caption: Historical workflow for the isolation of Prostaglandin E1.

Conclusion

The discovery and isolation of Prostaglandin E1 marked a pivotal moment in biomedical science, revealing a new class of potent lipid mediators. The meticulous and innovative experimental approaches developed by pioneers like Bergström and Sjövall laid the foundation for our current understanding of these ubiquitous molecules. Today, with advanced analytical techniques, researchers can precisely quantify and study the intricate roles of PGE1 in a multitude of physiological and pathological processes. This guide provides a comprehensive resource for scientists and researchers, detailing both the historical context and the practical methodologies essential for the continued exploration of Prostaglandin E1 and its therapeutic potential.

References

- 1. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 2. Prostaglandins, bioassay and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rep.bioscientifica.com [rep.bioscientifica.com]

- 4. researchgate.net [researchgate.net]

- 5. nobelprize.org [nobelprize.org]

- 6. Preparation of sperm-free seminal plasma from human semen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Preparative thin-layer and column chromatography of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Home Page [chem.ualberta.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. gcms.cz [gcms.cz]

- 13. scispace.com [scispace.com]

- 14. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 15. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Properties of a novel preparation of prostaglandin synthetase from sheep seminal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prostaglandin levels in seminal plasma and sperm extracts of the domestic turkey, and the effects of cyclooxygenase inhibitors on sperm mobility - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. rjptsimlab.com [rjptsimlab.com]

- 20. Expt. 10 effect of spasmogens and spasmolytics using rabbit jejunum | PDF [slideshare.net]

The Intricacies of (-)-Prostaglandin E1 Signaling: A Technical Guide to EP Receptor Activation

An in-depth exploration for researchers, scientists, and drug development professionals into the signaling mechanisms of (-)-Prostaglandin E1 through its cognate E-Prostanoid receptors.

This compound (PGE1), also known as Alprostadil, is a naturally occurring eicosanoid that exerts a wide array of physiological and pharmacological effects, including vasodilation, inhibition of platelet aggregation, and smooth muscle relaxation.[1][2][3] These actions are mediated through its interaction with a family of G-protein coupled receptors (GPCRs) known as E-Prostanoid (EP) receptors. Understanding the nuanced signaling pathways activated by PGE1 upon binding to the four distinct EP receptor subtypes—EP1, EP2, EP3, and EP4—is critical for the targeted development of therapeutic agents.

Quantitative Pharmacology of this compound at EP Receptors

The interaction of this compound with each EP receptor subtype is characterized by distinct binding affinities and functional potencies. This differential engagement is fundamental to the diverse biological outcomes of PGE1 signaling. The following tables summarize the key quantitative data for PGE1 at mouse and human EP receptors.

Table 1: Binding Affinity of this compound for Mouse EP Receptors

| Receptor Subtype | Binding Affinity (Ki) |

| EP1 | 36 nM |

| EP2 | 10 nM |

| EP3 | 1.1 nM |

| EP4 | 2.1 nM |

| Data sourced from MedchemExpress.[4] |

Table 2: Comparative Binding of Prostaglandins to EP Receptors

| Ligand | Receptor Subtype | Binding Affinity (Kd/Ki) | Species |

| PGE1 | EP1 | ~40 nM (Kd) | Mouse |

| PGE2 | EP1 | ~25 nM (Kd) | Human |

| PGE1 | Thymocytes (High Affinity) | - | Rat |

| PGE2 | Thymocytes (High Affinity) | Same as PGE1 | Rat |

| Data compiled from multiple sources.[5][6] |

EP Receptor Signaling Pathways

The activation of EP receptors by PGE1 initiates distinct intracellular signaling cascades determined by the G-protein to which the receptor subtype couples.[7]

-

EP1 Receptor: Primarily coupled to Gαq, its activation stimulates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium concentration ([Ca2+]i).[7][8]

-

EP2 and EP4 Receptors: These receptors are coupled to Gαs, and their activation stimulates adenylyl cyclase (AC), resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8][9]

-

EP3 Receptor: This receptor is unique in its ability to couple to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[7][8] However, some studies suggest PGE1 can mediate protective effects through EP3 via upregulation of Netrin-1 and inhibition of the MAPK pathway.[10]

Below are diagrams illustrating the canonical signaling pathways for each EP receptor subtype upon activation by this compound.

Experimental Protocols for Studying PGE1 Signaling

The characterization of this compound signaling through EP receptors relies on a variety of well-established experimental techniques. Below are detailed methodologies for key assays.

Ligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of PGE1 to its receptors.[7]

1. Membrane Preparation:

-

Cells or tissues expressing the EP receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed ultracentrifugation to pellet the membranes.

-

The membrane pellet is resuspended in a suitable assay buffer.

2. Binding Reaction:

-

A fixed concentration of radiolabeled PGE1 (e.g., [3H]PGE1) is incubated with the prepared membranes.

-

For competition binding assays, increasing concentrations of unlabeled PGE1 are included to displace the radiolabeled ligand.

-

Non-specific binding is determined in the presence of a large excess of unlabeled PGE1.

-

The reaction is incubated to equilibrium.

3. Separation and Detection:

-

The reaction mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

Saturation binding data is analyzed using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Competition binding data is analyzed to determine the inhibitory constant (Ki) of PGE1.

cAMP Measurement Assay

This assay quantifies the intracellular accumulation of cAMP in response to PGE1 stimulation, which is indicative of EP2 and EP4 receptor activation or EP3 receptor inhibition.[7]

1. Cell Culture and Treatment:

-

Cells endogenously or recombinantly expressing the EP receptor of interest are seeded in a multi-well plate.[7]

-

Prior to the assay, cells are often pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[7]

-

Cells are then stimulated with varying concentrations of PGE1 for a defined period.

2. Cell Lysis:

-

The cell culture medium is removed, and a lysis buffer is added to release intracellular cAMP.

3. cAMP Quantification:

-

The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

These assays typically involve a cAMP-specific antibody and a labeled cAMP conjugate.

4. Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The cAMP concentration in the experimental samples is interpolated from the standard curve.

-

Dose-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following PGE1 stimulation, which is a hallmark of EP1 receptor activation.[11]

1. Cell Preparation and Dye Loading:

-

Cells expressing the EP1 receptor are seeded in a black-walled, clear-bottom multi-well plate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer.

-

The dye is allowed to de-esterify within the cells, becoming fluorescent upon binding to calcium.

2. Stimulation and Signal Detection:

-

The plate is placed in a fluorescence plate reader equipped with an automated injection system.

-

Baseline fluorescence is measured before the addition of PGE1.

-

PGE1 is injected into the wells, and the change in fluorescence intensity is monitored over time.

3. Data Analysis:

-

The fluorescence signal is typically expressed as a ratio of emissions at two different excitation wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence intensity relative to the baseline.

-

The peak fluorescence response is determined for each concentration of PGE1.

-

Dose-response curves are generated to calculate the EC50 value.

This technical guide provides a foundational understanding of this compound signaling through its EP receptors. The quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development, facilitating further investigation into the therapeutic potential of modulating this complex signaling system.

References

- 1. Prostaglandin E1 - Wikipedia [en.wikipedia.org]

- 2. Prostaglandin E1 | Prostaglandin Receptor | TargetMol [targetmol.com]

- 3. Facebook [cancer.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 6. Prostaglandin E1 high affinity binding sites of rat thymocytes. Specificity and blockade by non-steroidal antiinflammatory drugs and localization in a plasma membrane-enriched fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uh-ir.tdl.org [uh-ir.tdl.org]

The Role of (-)-Prostaglandin E1 in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Prostaglandin E1 (PGE1), a member of the eicosanoid family of signaling molecules, has demonstrated significant immunomodulatory effects, positioning it as a molecule of interest in the regulation of inflammatory processes. This technical guide provides an in-depth examination of the multifaceted role of PGE1 in inflammatory pathways. It details its mechanism of action through specific E-prostanoid (EP) receptors, the subsequent activation of intracellular signaling cascades, and its quantifiable impact on a range of immune cells and inflammatory mediators. This document synthesizes key research findings, presenting quantitative data in structured tables, outlining detailed experimental protocols for the investigation of PGE1's anti-inflammatory properties, and providing visual representations of its signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense and tissue repair, dysregulated inflammation is a hallmark of numerous chronic diseases. Prostaglandins are lipid compounds that are key modulators of inflammation.[1] this compound (PGE1) is a naturally occurring prostaglandin (B15479496) with a variety of physiological effects, including vasodilation and inhibition of platelet aggregation.[2] Beyond these homeostatic functions, a growing body of evidence highlights its potent anti-inflammatory properties, making it a subject of intensive research for therapeutic applications in inflammatory conditions.[3]

Mechanism of Action: Receptor Binding and Intracellular Signaling

PGE1 exerts its effects by binding to specific G-protein coupled receptors known as E-prostanoid (EP) receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling pathways. The anti-inflammatory actions of PGE1 are primarily mediated through the EP2 and EP4 receptors.

Upon binding to EP2 and EP4 receptors, PGE1 activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors that regulate the expression of genes involved in inflammation.[4]

Effects on Inflammatory Cells and Mediators

PGE1 modulates the activity of various immune cells and the production of key inflammatory mediators. Its effects are generally characterized by the suppression of pro-inflammatory responses and, in some contexts, the enhancement of anti-inflammatory mechanisms.

Neutrophils

Neutrophils are key effector cells in acute inflammation. PGE1 has been shown to inhibit several key functions of neutrophils, thereby dampening the inflammatory cascade.[5] Specifically, PGE1 can:

-

Inhibit Chemotaxis: PGE1 can reduce the directed migration of neutrophils to sites of inflammation.[5]

-

Reduce Superoxide (B77818) Anion Generation: PGE1 significantly decreases the production of reactive oxygen species (ROS) by neutrophils, which are potent mediators of tissue damage.[5][6][7]

-

Inhibit Degranulation: PGE1 can inhibit the release of lysosomal enzymes from neutrophils.[3]

Macrophages and Monocytes

Macrophages play a central role in both the initiation and resolution of inflammation. PGE1 can influence macrophage function by:

-

Modulating Cytokine Production: PGE1 can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by macrophages.[8][9]

-

Inhibiting NF-κB Activation: The transcription factor NF-κB is a master regulator of inflammatory gene expression. PGE1 has been shown to suppress the activation of NF-κB in response to inflammatory stimuli like TNF-α.[10]

T-Lymphocytes

PGE1 can also modulate T-cell responses, which are critical for adaptive immunity and are implicated in chronic inflammatory diseases. PGE1 has been demonstrated to inhibit T-cell adhesion to endothelial cells, a crucial step in the migration of T-cells from the bloodstream into inflamed tissues.[11] This effect is mediated, at least in part, by the downregulation of Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells.[11]

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data on the inhibitory effects of PGE1 on various inflammatory parameters.

Table 1: Inhibition of Neutrophil Superoxide Anion Production by PGE1

| Parameter | Value | Cell Type | Stimulant | Reference |

| Ki | 0.50 µM (initial velocity) | Human Neutrophils | - | [6] |

| Ki | 0.98 µM (extent of reaction) | Human Neutrophils | - | [6] |

Table 2: Dose-Dependent Inhibition of T-Cell Adhesion by PGE1

| PGE1 Concentration | Inhibition of TNF-α induced T-cell binding | Cell Types | Reference |

| 10⁻¹² - 10⁻⁸ M | Dose-dependent reduction | TK-1 mouse T-cell lymphoma and eEnd.2 mouse endothelioma cells | [11] |

Table 3: Dose-Dependent Effects of PGE1 on Cytokine Production

| Cytokine | Effect | PGE1 Concentration | Cell Type | Stimulant | Reference |

| TNF-α | Inhibition | 10⁻¹² - 10⁻⁸ M | Human PBMC | ConA | [12] |

| IL-6 | No significant effect | Up to 10⁻⁶ M | Human PBMC | LPS | [12] |

| IL-10 | Increased production | Up to 10⁻⁶ M | Human PBMC | LPS | [12] |

| IL-6 & IL-8 | Suppressed production | 0.02 - 0.05 µg/kg/min (in vivo) | Human (cardiac surgery patients) | Surgical trauma | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound.

Measurement of Cytokine Production by ELISA

This protocol outlines the measurement of cytokine levels in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

96-well high-binding ELISA plates

-

Capture antibody (specific for the cytokine of interest)

-

Recombinant cytokine standard

-

Detection antibody (biotinylated, specific for the cytokine)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) or other inflammatory stimulant

-

This compound

Procedure:

-

Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Cell Culture and Treatment: Seed immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or macrophages) in a separate culture plate. Pre-treat cells with various concentrations of PGE1 for 1-2 hours. Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for a specified time (e.g., 24 hours).

-

Sample Collection: Centrifuge the cell culture plate and collect the supernatant.

-

ELISA Assay: a. Wash the coated ELISA plate 3 times with wash buffer. b. Block the plate with 200 µL of assay diluent for 1-2 hours at room temperature. c. Wash the plate 3 times. d. Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature. e. Wash the plate 3 times. f. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature. g. Wash the plate 3 times. h. Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark. i. Wash the plate 5 times. j. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes in the dark. k. Add 50 µL of stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.

Neutrophil Chemotaxis Assay (Boyden Chamber)

Materials:

-

Boyden chamber apparatus with microporous membrane (e.g., 3-5 µm pore size)

-

Chemoattractant (e.g., fMLP or IL-8)

-

Neutrophils isolated from fresh human blood

-

This compound

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Isolate neutrophils from whole blood using density gradient centrifugation.

-

Resuspend neutrophils in appropriate buffer.

-

Pre-incubate neutrophils with different concentrations of PGE1 or vehicle control.

-

Add the chemoattractant to the lower chamber of the Boyden apparatus.

-

Place the microporous membrane over the lower chamber.

-

Add the treated neutrophil suspension to the upper chamber.

-

Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

-

After incubation, remove the membrane, fix, and stain it.

-

Mount the membrane on a microscope slide.

-

Count the number of neutrophils that have migrated to the lower side of the membrane in several high-power fields.

-

Express the results as the number of migrated cells per field or as a percentage of the control.

NF-κB Activation Assay (Western Blot for IκBα Degradation)

Materials:

-

Cell culture reagents

-

This compound

-

TNF-α or other NF-κB activator

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibody against IκBα and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells (e.g., macrophages or endothelial cells) to near confluence.

-

Pre-treat cells with PGE1 for 1-2 hours.

-

Stimulate cells with TNF-α (e.g., 10 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against IκBα overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with an antibody for a loading control to ensure equal protein loading.

-

Analyze the band intensities to determine the extent of IκBα degradation.

Conclusion

This compound demonstrates a significant and complex role in the modulation of inflammatory pathways. Its primary anti-inflammatory effects are mediated through the activation of EP2 and EP4 receptors, leading to an increase in intracellular cAMP and subsequent downstream signaling events. This results in the inhibition of key pro-inflammatory functions of various immune cells, including neutrophils and macrophages, and a reduction in the production of inflammatory cytokines. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of PGE1 and its analogues in the treatment of a wide range of inflammatory disorders. Further research into the precise molecular targets of PGE1-induced signaling and its effects in different disease models will be crucial for translating these promising preclinical findings into effective clinical therapies.

References

- 1. Prostaglandin E-1: a potential mediator of the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin E1: physiological significance and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of prostaglandin E1: in vivo modulation of the formyl peptide chemotactic receptor on the rat neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory effect of prostaglandin E1 on human neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacologic modulation by prostaglandin E1 of superoxide anion production by human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent inhibition of superoxide anion generation by PGE1 and the PGE1 analogue OP-1206 in human PMN's--unrelated to its antiplatelet PGI2-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin E1 reduces myocardial reperfusion injury by inhibiting proinflammatory cytokines production during cardiac surgery [pubmed.ncbi.nlm.nih.gov]

- 9. [Prostaglandin E1 reduces reperfusion injury of myocardium by inhibiting cytokines production during cardiac surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of prostaglandin E1 on TNF-induced vascular inflammation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandin E1 inhibits TNF alpha-induced T-cell adhesion to endothelial cells by selective down-modulation of ICAM-1 expression on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The modulatory effects of prostaglandin-E on cytokine production by human peripheral blood mononuclear cells are independent of the prostaglandin subtype - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of (-)-Prostaglandin E1 from Dihomo-γ-Linolenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) E1 (PGE1), a member of the eicosanoid family of signaling molecules, plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[1] Unlike the more commonly studied 2-series prostaglandins (B1171923) derived from arachidonic acid (AA), PGE1 is synthesized from dihomo-γ-linolenic acid (DGLA). This technical guide provides an in-depth overview of the biosynthetic pathway of (-)-Prostaglandin E1 from DGLA, detailing the enzymatic steps, key enzymes, and relevant kinetic data. Furthermore, it offers comprehensive experimental protocols for the study of this pathway and presents signaling and workflow diagrams to facilitate a deeper understanding of the process.

Introduction

Prostaglandin E1 (PGE1) is a lipid mediator with a range of biological activities, some of which are distinct from those of its 2-series counterpart, Prostaglandin E2 (PGE2).[2] These unique properties have made PGE1 and its synthetic analogues valuable in clinical applications, such as the treatment of erectile dysfunction and in maintaining the patency of the ductus arteriosus in newborns with certain congenital heart defects.[3] The anti-inflammatory and vasodilatory effects of PGE1 also make its biosynthetic pathway a subject of interest for therapeutic intervention in cardiovascular and inflammatory diseases.[4][5]

The synthesis of PGE1 originates from dihomo-γ-linolenic acid (DGLA; 20:3n-6), an omega-6 fatty acid. The conversion of DGLA to PGE1 is a multi-step enzymatic process primarily mediated by cyclooxygenase (COX) and prostaglandin E synthase (PGES) enzymes.[5] Understanding the nuances of this pathway, including the substrate preferences of the involved enzymes and the factors regulating their activity, is critical for the development of strategies to modulate PGE1 levels for therapeutic benefit.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound from DGLA is a two-step enzymatic cascade.

Step 1: Conversion of DGLA to Prostaglandin H1 (PGH1) by Cyclooxygenase (COX)

The first committed step is the conversion of DGLA to the unstable intermediate, Prostaglandin H1 (PGH1). This reaction is catalyzed by the bifunctional enzyme prostaglandin H synthase, more commonly known as cyclooxygenase (COX).[4] The COX enzyme possesses two distinct active sites: a cyclooxygenase site and a peroxidase site.[6] The cyclooxygenase activity converts DGLA into the hydroperoxy endoperoxide, Prostaglandin G1 (PGG1), which is then reduced to the hydroxy endoperoxide, PGH1, by the peroxidase activity of the same enzyme.

There are two main isoforms of COX: COX-1 and COX-2.[7]

-

COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins involved in homeostatic functions.[7]

-

COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, growth factors, and cytokines.[8]

Studies have shown that COX-1 and COX-2 exhibit different substrate preferences for DGLA versus arachidonic acid (AA). While AA is the preferred substrate for COX-1, DGLA and AA have similar affinities and maximal reaction rates for COX-2.[2]

Step 2: Isomerization of PGH1 to this compound by Prostaglandin E Synthase (PGES)

The final step in the synthesis of PGE1 is the isomerization of the endoperoxide PGH1 to PGE1. This reaction is catalyzed by prostaglandin E synthase (PGES).[9] There are three known isoforms of PGES:

-

Microsomal Prostaglandin E Synthase-1 (mPGES-1): An inducible enzyme that is functionally coupled with COX-2. Its expression is upregulated during inflammation.[9][10]

-

Microsomal Prostaglandin E Synthase-2 (mPGES-2): A constitutively expressed enzyme that can couple with both COX-1 and COX-2.[10][11]

-

Cytosolic Prostaglandin E Synthase (cPGES): A constitutive enzyme that is preferentially coupled with COX-1.[9][11]

While much of the research on PGES isoforms has focused on their role in PGE2 synthesis from PGH2, their activity with PGH1 is crucial for PGE1 production. The functional coupling between COX and PGES isoforms suggests that the inducible synthesis of PGE1 during inflammation is likely mediated by the COX-2/mPGES-1 pathway, while constitutive production is handled by the COX-1/cPGES and COX-1/mPGES-2 pathways.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of PGE1.

Table 1: Kinetic Parameters of Cyclooxygenase (COX) Isoforms with DGLA and AA

| Enzyme | Substrate | Km (µM) | Vmax (relative to AA with COX-2) |

| COX-1 | DGLA | - | Lower preference than AA |

| AA | - | Preferred substrate | |

| COX-2 | DGLA | Similar to AA | Similar to AA |

| AA | Similar to DGLA | 1.0 | |

| Data compiled from[2]. A direct Vmax value for DGLA with COX-1 was not provided, but it is metabolized at a lower rate than AA. |

Table 2: Kinetic Parameters of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat/Km (mM⁻¹s⁻¹) |

| PGH2 | - | 170 | 310 |

| Data for PGH2 as a substrate[10]. Kinetic parameters for PGH1 are not readily available but are expected to be similar due to structural similarity. |

Experimental Protocols